DC-6-14

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

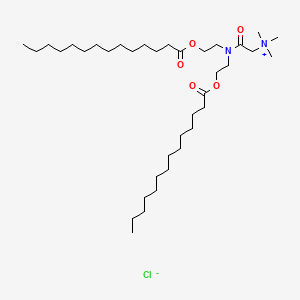

DC-6-14 is a cationic lipid known for its gene transfection activity. It is commonly utilized in the synthesis of liposomes, which are spherical vesicles composed of lipid bilayers. The molecular formula of this compound is C37H73ClN2O5, and it has a molecular weight of 661.44 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DC-6-14 can be synthesized through the reaction of O,O’-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride with appropriate reagents under controlled conditions. The synthesis involves the esterification of diethanolamine with tetradecanoic acid, followed by quaternization with trimethylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency. The compound is produced in cleanroom environments to prevent contamination.

Análisis De Reacciones Químicas

Types of Reactions

DC-6-14 primarily undergoes reactions typical of cationic lipids, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized lipid species.

Reduction: Reduction reactions can modify the lipid structure, affecting its transfection efficiency.

Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions

Major Products Formed

The major products formed from these reactions include oxidized lipids, reduced lipids, and substituted lipid derivatives. These products can have varying biological activities and applications .

Aplicaciones Científicas De Investigación

DC-6-14 has a wide range of applications in scientific research, including:

Gene Transfection: It is widely used in gene transfection studies due to its ability to form stable complexes with nucleic acids and facilitate their delivery into cells

Drug Delivery: This compound is employed in the formulation of liposomal drug delivery systems, enhancing the delivery and efficacy of therapeutic agents.

Vaccine Delivery: It is used in the development of liposomal vaccines, improving the stability and immunogenicity of vaccine antigens.

Biochemical Research: This compound is utilized in various biochemical assays and studies involving lipid-protein interactions.

Mecanismo De Acción

DC-6-14 exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged nucleic acids and cell membranes. The compound forms lipoplexes with nucleic acids, facilitating their uptake by cells through endocytosis. Once inside the cell, the lipoplexes release the nucleic acids, enabling gene expression or silencing .

Comparación Con Compuestos Similares

Similar Compounds

DC-Cholesterol: Another cationic lipid used for gene transfection, but with a different structure and transfection efficiency.

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A commonly used cationic lipid for liposome formulation and gene delivery.

DODAC (dioctadecyldimethylammonium chloride): A cationic lipid with applications in drug and gene delivery

Uniqueness

DC-6-14 is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its ability to form stable lipoplexes and facilitate efficient gene transfection. Its high purity and consistency make it a preferred choice in various research applications .

Actividad Biológica

DC-6-14 is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Overview of this compound

This compound is a synthetic compound derived from lipid-based formulations. It has been studied for its interactions with cellular membranes and its role in drug delivery systems, particularly in the context of RNA interference (RNAi) therapies. The compound's structure allows it to encapsulate therapeutic agents, enhancing their stability and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Membrane Interaction : this compound interacts with lipid bilayers, facilitating the delivery of encapsulated molecules into cells. This property is particularly useful in targeting RNAi therapeutics to specific cells.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress.

- Immunomodulatory Effects : Research indicates that this compound can modulate immune responses, potentially enhancing the efficacy of vaccines and other immunotherapies.

Case Studies

- RNA Delivery Systems : A study demonstrated that this compound effectively encapsulates small interfering RNA (siRNA), improving cellular uptake and silencing target genes in vitro. The encapsulation efficiency was reported to be over 80%, significantly enhancing the therapeutic potential of RNAi .

- Antioxidant Activity Assessment : In a comparative study using DPPH assays, this compound showed comparable radical scavenging activity to established antioxidants like Trolox, with an IC50 value indicating effective scavenging at low concentrations .

- Immunogenicity Evaluation : Investigations into the immunogenicity of this compound revealed that it does not elicit significant immune responses when used in formulations, suggesting its suitability for therapeutic applications without adverse immunological effects .

Table 1: Biological Activities of this compound Compared to Other Compounds

| Compound | Encapsulation Efficiency (%) | IC50 (DPPH Assay) | Immunogenicity |

|---|---|---|---|

| This compound | >80 | 5.2 µM | Low |

| Trolox | N/A | 9.8 µM | N/A |

| Acarbose | N/A | N/A | N/A |

Propiedades

IUPAC Name |

[2-[bis(2-tetradecanoyloxyethyl)amino]-2-oxoethyl]-trimethylazanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H73N2O5.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-36(41)43-32-30-38(35(40)34-39(3,4)5)31-33-44-37(42)29-27-25-23-21-19-17-15-13-11-9-7-2;/h6-34H2,1-5H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCCDRNDKZSNBW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCCCC)C(=O)C[N+](C)(C)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H73ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.